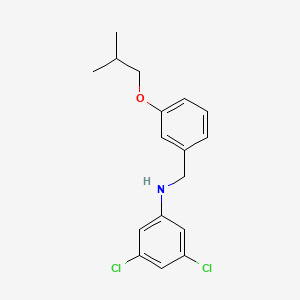

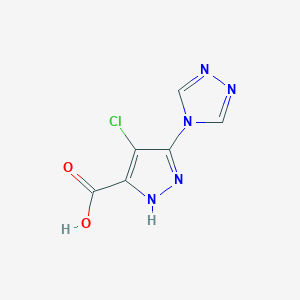

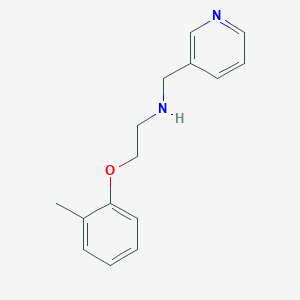

![molecular formula C14H12N4O2 B1385243 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-carbonsäure CAS No. 956576-87-7](/img/structure/B1385243.png)

7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-carbonsäure

Übersicht

Beschreibung

7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which are related to the compound , has been achieved through a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N4O2/c1-8-11(9-5-3-2-4-6-9)13-16-7-10(14(19)20)12(15)18(13)17-8/h2-7H,15H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

The free amino-group in the bicyclic system of this compound tends to react, in the presence of hydrochloric acid, with 1,3-dicarbonyl compounds . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.27 . More specific physical and chemical properties such as melting point, IR, NMR, and MS data are not available in the retrieved sources for this exact compound.Wissenschaftliche Forschungsanwendungen

- Medizinische und pharmazeutische Anwendungen: Diese Verbindungen sind wichtige Strukturmotive in verschiedenen Medikamenten, die zur Behandlung von Krebs, entzündlichen oder viralen Erkrankungen eingesetzt werden .

- Pestizide: Einige Derivate wurden für die Verwendung als Herbizide und Insektizide patentiert .

- Farbstoffe und Pigmente: Aufgrund ihrer signifikanten photophysikalischen Eigenschaften haben diese Verbindungen Aufmerksamkeit in der Materialwissenschaft erregt .

- Antimikrobielle und Antikrebsmittel: Sie zeigen vielversprechende Aktivität als antimikrobielle und Antikrebsmittel .

- Antituberkulosemittel: Pyrazolo[1,5-a]pyrimidin-Derivate wurden auf ihre Antituberkulose-Eigenschaften untersucht .

- Enzymhemmer: Diese Derivate werden auch auf ihr Potenzial als Enzymhemmer untersucht .

Wirkmechanismus

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .

Mode of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been reported to inhibit cdks, potentially leading to the suppression of cell proliferation .

Biochemical Pathways

The inhibition of cdks by similar compounds can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity against various cancer cell lines .

Biochemische Analyse

Biochemical Properties

7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with kinases, thereby affecting phosphorylation processes. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in cellular functions .

Cellular Effects

The effects of 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The inhibition of enzyme activity by 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and alterations in normal physiological processes .

Transport and Distribution

The transport and distribution of 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are crucial for the compound’s efficacy and its ability to exert its effects on cellular functions .

Eigenschaften

IUPAC Name |

7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-8-11(9-5-3-2-4-6-9)13-16-7-10(14(19)20)12(15)18(13)17-8/h2-7H,15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPMLIDJRAYXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

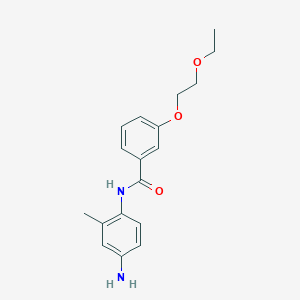

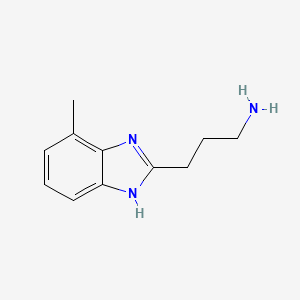

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)

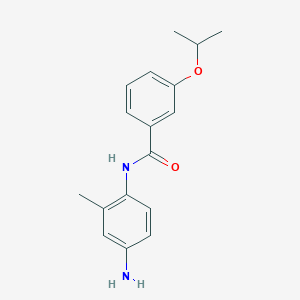

![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)

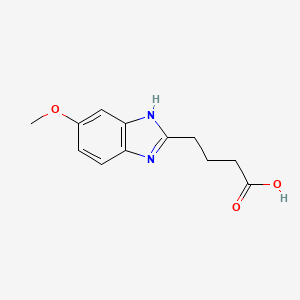

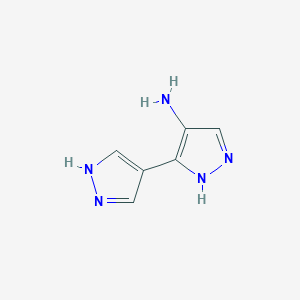

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

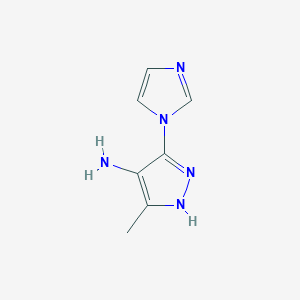

![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)

![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)